Methyl 3-iodo-4-(piperidin-3-yl)benzoate
Description
Properties
CAS No. |
1131614-64-6 |
|---|---|
Molecular Formula |
C13H16INO2 |
Molecular Weight |
345.18 g/mol |
IUPAC Name |
methyl 3-iodo-4-piperidin-3-ylbenzoate |
InChI |
InChI=1S/C13H16INO2/c1-17-13(16)9-4-5-11(12(14)7-9)10-3-2-6-15-8-10/h4-5,7,10,15H,2-3,6,8H2,1H3 |
InChI Key |
LYENAGSBIGZHOX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCNC2)I |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCNC2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Piperidine/Pyrrolidine Derivatives
Several analogs differ in the position or type of nitrogen-containing heterocycle attached to the benzoate core:
Impact of Substituent Position :
- The piperidin-3-yl group in the target compound provides a distinct spatial arrangement compared to the piperidin-1-yl analog (CAS 1131614-63-5). This positional difference may influence binding affinity to enzymes or receptors, as demonstrated in kinase inhibitors where nitrogen positioning modulates activity .
Trifluoromethyl and Trifluoromethoxy Derivatives
Compounds with electron-withdrawing groups exhibit distinct physicochemical properties:
Electronic Effects :
- These groups also improve resistance to oxidative metabolism in drug candidates .
Methylpiperidinyl and Diethylamino Derivatives
Analogous compounds with modified amine substituents include:
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-iodo-4-(piperidin-3-yl)benzoate, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves coupling reactions between iodinated benzoate derivatives and piperidine-containing precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can introduce the piperidinyl group. Key intermediates, such as ethyl 3-iodo-4-(pyrrolidin-1-yldiazenyl)benzoate, are purified via column chromatography (10–50% EtOAc/petroleum ether) and validated using HPLC (>95% purity) and NMR spectroscopy . Mass spectrometry (HRMS) confirms molecular weights, while iodination steps require strict control of stoichiometry to avoid over-halogenation .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and stereochemistry. This is critical for confirming the spatial arrangement of the iodine and piperidine moieties .
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm substitution patterns. COSY and NOESY experiments resolve coupling interactions between the piperidine and benzoate groups .
Basic: What analytical techniques ensure purity and stability during storage?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity, with UV detection at 254 nm .
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability of the ester group. LC-MS identifies degradation products (e.g., free benzoic acid derivatives) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
-
Catalyst screening : Bi(OTf) enhances intramolecular amination efficiency (85% yield in model reactions) by stabilizing transition states .
-
Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of iodinated intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes .
-
Table: Reaction Optimization Parameters
Parameter Optimal Condition Yield Improvement Catalyst Bi(OTf) (5 mol%) 85% → 92% Temperature 80°C (microwave) 6h → 15min Solvent DMF 70% → 88%
Advanced: What structure-activity relationships (SAR) are hypothesized for this compound?
Methodological Answer:
- Lipophilicity : The iodine atom increases halogen bonding with biological targets (e.g., enzymes), while the piperidine ring enhances membrane permeability. LogP values (~3.2) correlate with cellular uptake in pharmacokinetic models .
- Bioisosteric replacement : Replacing iodine with trifluoromethyl groups (as in analogous compounds) alters target affinity but reduces metabolic stability .
Advanced: How to resolve contradictions between solubility data and observed bioactivity?
Methodological Answer:
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation improve aqueous solubility without compromising activity.
- Biological assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to distinguish artifacts. For example, low solubility may falsely suggest inactivity in cell models, but SPR confirms target engagement .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with piperidine-binding receptors (e.g., GPCRs). The iodine atom’s van der Waals radius (1.98 Å) is critical for fitting hydrophobic pockets .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .
Advanced: How is the compound’s pharmacological potential evaluated against disease targets?
Methodological Answer:
- Target profiling : Kinase inhibition assays (e.g., Eurofins Panlabs panel) screen for activity against 100+ kinases.
- In vivo models : Rodent PK/PD studies measure bioavailability (e.g., C = 1.2 µM at 10 mg/kg) and efficacy in xenograft models. Metabolite identification via LC-MS/MS guides structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
